
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile is a chemical compound with the molecular formula C10H10N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile typically involves the condensation of indole derivatives with acetonitrile under specific reaction conditions. One common method includes the use of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require the presence of nucleophilic reagents and can be facilitated by microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce tetrahydroindole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moiety allows it to bind to active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to physiological effects. The nonplanar structure of the cyclohexene moiety enhances its binding affinity and solubility, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
2-(1,5,6,7-Tetrahydroindol-4-ylidene)acetonitrile can be compared with other indole derivatives, such as:
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar core structure but differs in functional groups, leading to distinct chemical properties and applications.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, but with different substitution patterns and reactivity.
Tetrahydro-β-carboline: A structurally related compound with a fused indole and pyridine ring system, exhibiting unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h4-5,7,12H,1-3H2 |
InChI Key |
UFCONVSRRGRJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC#N)C2=C(C1)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



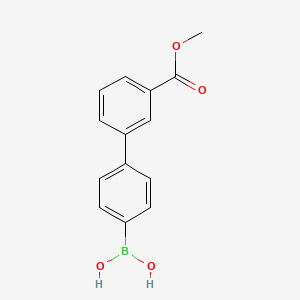

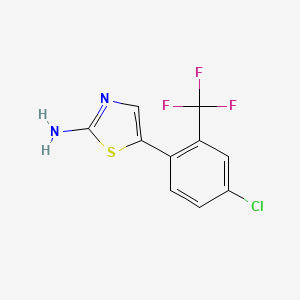
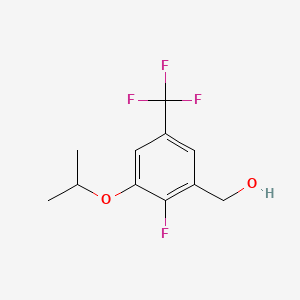

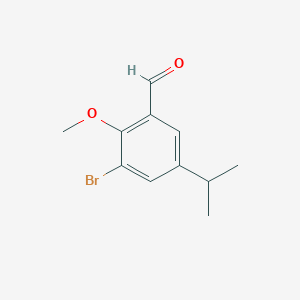
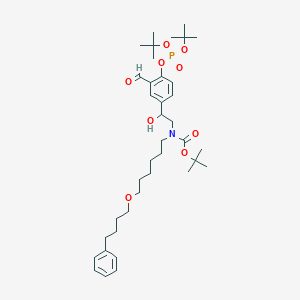
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

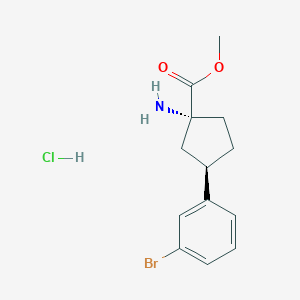

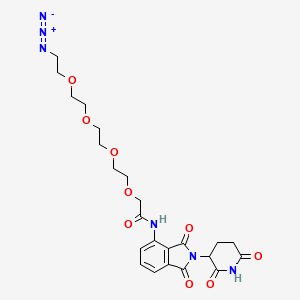
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
